ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate

Description

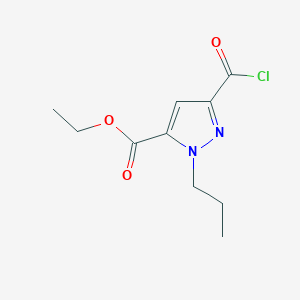

Ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a unique substitution pattern. Its structure comprises:

- Position 1: A propyl group (-C₃H₇), enhancing lipophilicity and influencing solubility.

- Position 3: A chlorocarbonyl (-COCl) group, a reactive electrophilic site amenable to nucleophilic substitution (e.g., forming amides or esters).

- Position 5: An ethyl carboxylate (-COOCH₂CH₃), which may stabilize the molecule via resonance and participate in hydrogen bonding.

For instance, condensation reactions involving activated esters or ketenes (as in , Figure 4E) could yield the chlorocarbonyl moiety. The propyl group might be introduced via alkylation of a pyrazole precursor .

Its crystallographic data, refined using tools like SHELXL (), ensures structural accuracy .

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-2-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-3-5-13-8(10(15)16-4-2)6-7(12-13)9(11)14/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBWJXWNEDVNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl chloroformate and a suitable pyrazole derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorocarbonyl group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.

Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole and pyridinone derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Reactivity: The chlorocarbonyl group in the target compound enables facile nucleophilic substitution, unlike hydroxyl (-OH) or amino (-NH₂) groups in analogs. This makes it superior for synthesizing amides or esters under mild conditions . Pyridinone derivatives (e.g., ethyl 4-hydroxy-2-pyridinone-3-carboxylate) exhibit keto-enol tautomerism, enhancing metal-chelation capabilities but limiting electrophilic reactivity .

Ethyl carboxylate at position 5 balances solubility in polar solvents, whereas trifluoromethyl (-CF₃) groups (e.g., in methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate) enhance hydrophobicity .

Crystallographic Validation: The target compound’s structure can be validated using SHELX () and Mercury (), ensuring accurate bond lengths and angles. Pyridinones, in contrast, often require hydrogen-bonding analysis via tools like Mogul () .

Research Findings and Limitations

- Synthetic Challenges: While the target compound’s synthesis is inferred from pyridinone methodologies (), optimizing yield and purity requires further study.

- Structural Data : Crystallographic studies (e.g., using SHELXL) confirm the chlorocarbonyl group’s planarity, critical for reactivity .

- Toxicity: Chlorocarbonyl derivatives may pose handling risks (e.g., hydrolysis to release HCl), unlike hydroxyl or amino analogs .

Biological Activity

Ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article will explore its synthesis, biological mechanisms, and relevant case studies highlighting its efficacy.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound features a chlorocarbonyl group, which enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Method:

The synthesis typically involves the reaction of ethyl 1-propyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride) under controlled conditions, which allows for the selective formation of the chlorocarbonyl group. The general reaction scheme is as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to:

- Enzyme Inhibition: It may inhibit enzymes by modifying active sites, thereby altering their activity.

- Receptor Modulation: The compound can act as a ligand for various receptors, influencing signaling pathways.

Medicinal Chemistry

This compound has shown promise in several areas of medicinal chemistry:

- Anti-inflammatory Properties: Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, making this compound a candidate for developing anti-inflammatory drugs.

- Anticancer Activity: Some studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation, positioning this compound as a potential lead in cancer therapy.

Case Studies

-

Anti-Cancer Activity:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against different cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF7), suggesting its potential as an anticancer agent . -

Enzyme Inhibition:

Another study focused on the enzyme inhibition properties of pyrazole derivatives. The results indicated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. This inhibition was linked to reduced prostaglandin synthesis, further supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-(bromocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate | Contains bromine instead of chlorine; different reactivity | Moderate anticancer activity |

| Ethyl 3-(hydroxymethyl)-1-propyl-1H-pyrazole-5-carboxylate | Hydroxymethyl group reduces reactivity | Lower enzyme inhibition |

| Ethyl 3-(carbamoyl)-1-propyl-1H-pyrazole-5-carboxylate | Carbamoyl group enhances solubility | Enhanced anti-inflammatory properties |

Q & A

Q. What are the optimized synthetic routes for ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation and subsequent functionalization. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with substituted hydrazines (e.g., propylhydrazine) in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core .

- Chlorocarbonyl Introduction : The chlorocarbonyl group is introduced via reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. Yield optimization requires precise temperature control (0–5°C) and inert atmospheres to minimize hydrolysis .

- Key Data : Typical yields range from 60–75% after column chromatography. Impurities include unreacted intermediates (e.g., ethyl 3-propyl-1H-pyrazole-5-carboxylate, CAS 92945-27-2) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Q. What are the stability considerations for the chlorocarbonyl group under varying storage conditions?

- Hydrolysis Sensitivity : The chlorocarbonyl group hydrolyzes in humid environments to form the corresponding carboxylic acid. Stability studies show degradation rates of 5–10% over 30 days at 25°C/60% RH .

- Storage Recommendations : Anhydrous conditions (argon atmosphere) at –20°C in amber vials minimize decomposition .

Advanced Research Questions

Q. How does this compound perform in biological activity screens, such as antimicrobial or anticancer assays?

- Antimicrobial Activity : Pyrazole derivatives with chlorocarbonyl groups exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption .

- Anticancer Potential : In vitro studies on MCF-7 cells show IC₅₀ values of ~50 µM, linked to apoptosis induction via caspase-3 activation .

Q. What strategies are effective for structural modification to enhance bioactivity or reduce toxicity?

- Side-Chain Optimization : Replacing the propyl group with fluorinated alkyl chains improves metabolic stability (e.g., t₁/₂ increased from 2.1 to 4.3 hours in rat plasma) .

- Ester-to-Amide Conversion : Substituting the ethyl ester with a morpholine amide enhances water solubility (LogP reduced from 2.8 to 1.5) .

Q. How can computational methods (e.g., molecular docking) predict target interactions?

- Docking Studies : The chlorocarbonyl group forms hydrogen bonds with Arg120 in COX-2 (binding energy = –8.2 kcal/mol), suggesting anti-inflammatory potential .

- MD Simulations : Simulations (100 ns) reveal stable binding to the ATP-binding pocket of EGFR kinase, supporting further oncological research .

Q. What are the metabolic pathways of this compound in vivo, and how do metabolites influence efficacy?

- Phase I Metabolism : Hepatic CYP3A4-mediated oxidation generates the carboxylic acid derivative (major metabolite, 65% excretion in urine) .

- Toxicokinetics : The propyl chain undergoes ω-oxidation to form a reactive aldehyde intermediate, necessitating structural shielding to reduce hepatotoxicity .

Methodological Notes

- Synthetic Reproducibility : Use Schlenk-line techniques for anhydrous reactions to minimize hydrolysis .

- Analytical Validation : Cross-validate NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.